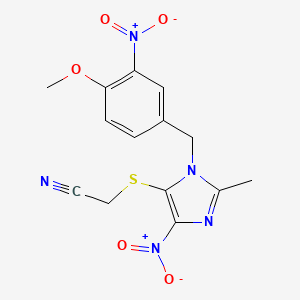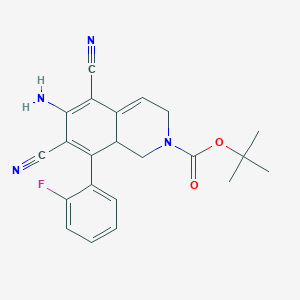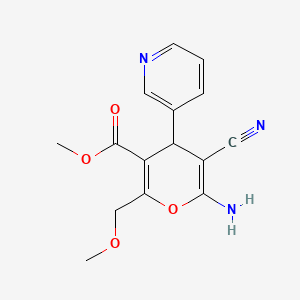
2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” is a synthetic organic compound that belongs to the class of cyclopropane carboxamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Substituents: The 2-methylphenyl groups can be introduced via Friedel-Crafts alkylation using 2-methylbenzyl chloride and a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the cyclopropane carboxylic acid derivative with 4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of “2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can induce strain in the molecule, affecting its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-bis(2-methylphenyl)cyclopropane-1-carboxylic acid
- N-(4-methylphenyl)cyclopropane-1-carboxamide
- 2,2-bis(2-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
“2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide” is unique due to the presence of both 2-methylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring and carboxamide group provides a distinct structural framework that can be exploited for various applications.
Propiedades
Fórmula molecular |
C25H25NO |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2,2-bis(2-methylphenyl)-N-(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H25NO/c1-17-12-14-20(15-13-17)26-24(27)23-16-25(23,21-10-6-4-8-18(21)2)22-11-7-5-9-19(22)3/h4-15,23H,16H2,1-3H3,(H,26,27) |
Clave InChI |
BAWNHTVRPCGAOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)

![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)

![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)
